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Abstract

N-Ethyl-n-butylamine (NEBA) is a secondary aliphatic amine with the chemical formula
CeH1sN.[1] It is a colorless to pale yellow liquid with a characteristic ammonia-like odor.[1][2]
This versatile chemical intermediate finds significant application in organic synthesis, serving
as a building block for pharmaceuticals, herbicides, and corrosion inhibitors.[1][2] Its utility
stems from the reactivity of the secondary amine functionality, which allows for a variety of
chemical transformations. This guide provides an in-depth overview of the chemical and
physical properties of N-Ethyl-n-butylamine, detailed synthesis methodologies, characteristic
reactions, and spectral data to support its identification and use in a research and development
setting.

Chemical and Physical Properties

N-Ethyl-n-butylamine is a flammable and corrosive substance that is partially soluble in water
and miscible with many organic solvents.[2][3] Key physical and chemical properties are
summarized in the tables below for easy reference.
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Physical Properties

Property Value Source(s)

Molecular Formula CeHisN [1]

Molecular Weight 101.19 g/mol [1112114]

Appearance Colorless to pale yellow liquid [1][2]

Odor Ammonia-like [1112114]

Boiling Point 108-108.5 °C at 760 mmHg [3]

Melting Point -78 °C [2]

Density 0.74 g/mL at 25 °C [2][3]

Flash Point 18 °C (closed cup) [2]

Vapor Pressure 18 mmHg at 20 °C

Vapor Density 3.5 (vs air) [3]

Refractive Index (n2°/D) 1.405 [3]
Partially soluble in water;

Solubility miscible with ethanol, ether, [2][3]
and other organic solvents.

Chemical Ildentifiers

Identifier Value Source(s)

CAS Number 13360-63-9 [1]

IUPAC Name N-ethylbutan-1-amine [1]
Ethylbutylamine, N-Butyl-N-

Synonyms ethylamine, N- [1112114]
Ethylbutanamine

SMILES CCCCNCC [1]

InChi Key QHCCDDQKNUYGNC- ]

UHFFFAOYSA-N
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Synthesis of N-Ethyl-n-butylamine

Several synthetic routes are available for the preparation of N-Ethyl-n-butylamine, with the
choice of method often depending on the desired scale, available starting materials, and
required purity. The most common industrial and laboratory-scale syntheses are detailed below.

Synthesis of N-Ethyl-n-butylamine

Catalytic Amination N-Alkylation Amines Disproportionation
n-Butanol n-Butylamine Ethylamine n-Butylamine Ethylamine Ethyl Halide
Ethylamine + Ethyl Halide
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N-Ethyl-n-butylamine
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Figure 1: Synthetic pathways to N-Ethyl-n-butylamine.

Catalytic Amination of n-Butanol with Ethylamine

This industrial method involves the reaction of n-butanol with ethylamine in the presence of a
hydrogenation catalyst. The reaction proceeds via a "hydrogen borrowing" mechanism where
the alcohol is first dehydrogenated to the corresponding aldehyde, which then condenses with
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the amine to form an imine. The imine is subsequently hydrogenated to the final secondary
amine product.

Experimental Protocol:

o Catalyst Preparation: A supported non-noble metal catalyst, such as copper-nickel on an
alumina support, is typically used. The catalyst is activated under a stream of hydrogen at
elevated temperatures prior to use.

e Reaction Setup: A high-pressure reactor equipped with a stirrer, gas inlet, and temperature
control is charged with n-butanol, ethylamine (in excess), and the activated catalyst.

e Reaction Conditions: The reactor is pressurized with hydrogen and heated to a temperature
range of 120-220 °C. The pressure is maintained between 0.1 and 1.3 MPa.[1]

o Work-up and Purification: After the reaction is complete (monitored by GC), the reactor is
cooled, and the pressure is released. The catalyst is removed by filtration. The resulting
liquid mixture is subjected to fractional distillation to separate the N-Ethyl-n-butylamine
from unreacted starting materials and byproducts.

N-Alkylation of n-Butylamine

A common laboratory-scale synthesis involves the nucleophilic substitution of an ethyl halide
with n-butylamine. To avoid over-alkylation to the tertiary amine, a large excess of the primary
amine is often used.

Experimental Protocol:

o Reaction Setup: A round-bottom flask equipped with a reflux condenser and a magnetic
stirrer is charged with n-butylamine (3-5 equivalents) and a suitable solvent such as ethanol
or acetonitrile.

o Addition of Alkylating Agent: Ethyl bromide or ethyl iodide (1 equivalent) is added dropwise to
the stirred solution of n-butylamine.

e Reaction Conditions: The reaction mixture is heated to reflux and maintained at that
temperature for several hours until the reaction is complete (monitored by TLC or GC).
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o Work-up and Purification: The reaction mixture is cooled to room temperature, and the
solvent is removed under reduced pressure. The residue is partitioned between an aqueous
solution of a strong base (e.g., NaOH) and an organic solvent (e.g., diethyl ether). The
organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and
concentrated. The crude product is purified by fractional distillation.

Amines Disproportionation

This method utilizes a catalyst to facilitate the exchange of alkyl groups between amines. For
the synthesis of N-Ethyl-n-butylamine, ethylamine and n-butylamine are reacted over a
suitable catalyst.

Experimental Protocol:
o Catalyst: A fixed-bed reactor is packed with a CuO—-NiO—-PtO/y-Al20s catalyst.[5]

e Reaction Conditions: A mixture of ethylamine and n-butylamine is passed through the heated
catalyst bed. The reaction conditions, such as temperature and liquid hourly space velocity,
are optimized to achieve high conversion and selectivity.[5] A reported study achieved a yield
of 60.7% and a purity of 99.5%.[5]

e Product Isolation: The product mixture exiting the reactor is cooled, and the N-Ethyl-n-
butylamine is separated from unreacted starting materials and byproducts by distillation.[5]

Chemical Reactivity

The chemical reactivity of N-Ethyl-n-butylamine is dominated by the lone pair of electrons on
the nitrogen atom, which imparts both nucleophilic and basic properties to the molecule.

Nucleophilic Reactions

As a nucleophile, N-Ethyl-n-butylamine readily reacts with a variety of electrophiles.

e N-Acylation: It reacts with acyl chlorides and acid anhydrides to form the corresponding N,N-
disubstituted amides. This reaction is often carried out in the presence of a non-nucleophilic
base, such as pyridine or triethylamine, to neutralize the hydrogen halide byproduct.[1]
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o Reaction with Aldehydes and Ketones: N-Ethyl-n-butylamine reacts with aldehydes and
ketones to form enamines. The reaction typically requires acid catalysis and the removal of
water to drive the equilibrium towards the product.

» Nucleophilic Substitution: The amine can act as a nucleophile in Sn2 reactions with alkyl
halides, leading to the formation of tertiary amines and quaternary ammonium salts.

Basicity

N-Ethyl-n-butylamine is a weak base and reacts with acids to form the corresponding
ethylbutylammonium salts. The pKa of the conjugate acid is approximately 10.84.

Oxidation

The nitrogen atom in N-Ethyl-n-butylamine can be oxidized. For instance, reaction with
nitrous acid can lead to the formation of N-nitroso-N-ethyl-n-butylamine.

Experimental Protocols for Key Reactions

General Experimental Workflow

Combine Reactants Incomplete . "Monitor Progress | Complete Work-up Purification Analysis EriEm
*{(NEBA, Electrophile, Solvent, Bas ( (TLC, GC) (Quenching, Extraction, Washing), (Distillation, Chromatography) (NMR, IR, MS)

Click to download full resolution via product page

Figure 2: Generalized experimental workflow for reactions involving N-Ethyl-n-butylamine.

N-Acylation with Acetyl Chloride

This protocol describes a general procedure for the N-acetylation of N-Ethyl-n-butylamine.

e Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-Ethyl-n-butylamine (1.0 eq.) and
triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).

e Cooling: Cool the solution to 0 °C in an ice bath.
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o Addition of Acylating Agent: Add a solution of acetyl chloride (1.1 eq.) in anhydrous DCM
dropwise to the stirred amine solution over a period of 15-20 minutes.

» Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).

o Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the
mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially
with dilute HCI, saturated aqueous NaHCOs, and brine.

 Purification: Dry the organic layer over anhydrous Naz=SOa, filter, and concentrate under
reduced pressure. The crude N-ethyl-N-butylacetamide can be purified by vacuum distillation
or column chromatography.

Enamine Formation with Cyclohexanone

This protocol provides a general method for the formation of an enamine from N-Ethyl-n-
butylamine and a ketone.

e Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux
condenser, and a magnetic stirrer, combine cyclohexanone (1.0 eq.), N-Ethyl-n-butylamine
(1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.) in toluene.

e Reaction: Heat the mixture to reflux. The water formed during the reaction is azeotropically
removed and collected in the Dean-Stark trap. Continue refluxing until no more water is
collected.

o Work-up: Cool the reaction mixture to room temperature and remove the toluene under
reduced pressure.

 Purification: The resulting crude enamine can be used directly in subsequent reactions or
purified by vacuum distillation.

Spectroscopic Data

The identity and purity of N-Ethyl-n-butylamine can be confirmed by various spectroscopic
techniques.
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'H NMR Spectroscopy

The *H NMR spectrum of N-Ethyl-n-butylamine is expected to show the following signals:
e Atriplet corresponding to the methyl protons of the butyl group (CHs-CHz-).

o A multiplet for the methylene protons of the butyl group adjacent to the methyl group (-CH=-
CHs).

o A multiplet for the methylene protons of the butyl group further down the chain (-CH2-CH=2-N).
o Atriplet for the methylene protons of the butyl group attached to the nitrogen (N-CH2-CHz-).
e A guartet for the methylene protons of the ethyl group (N-CHz2-CHs).

o Atriplet for the methyl protons of the ethyl group (-CH2-CHs).

e A broad singlet for the N-H proton.

3C NMR Spectroscopy

The 13C NMR spectrum will exhibit six distinct signals corresponding to the six carbon atoms in
the molecule. The chemical shifts will be influenced by the proximity to the electronegative
nitrogen atom. The carbons directly attached to the nitrogen (N-CHz) will be the most
downfield, followed by the adjacent carbons, and so on.

Infrared (IR) Spectroscopy

The IR spectrum of N-Ethyl-n-butylamine will show characteristic absorption bands:

o A weak to medium, broad absorption in the region of 3300-3500 cm~* corresponding to the
N-H stretching vibration.

» Multiple absorptions in the 2850-2960 cm~* region due to C-H stretching vibrations of the
ethyl and butyl groups.

e An N-H bending vibration around 1590-1650 cm~1.

e C-N stretching vibrations in the 1000-1250 cm~1 region.
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Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M*) will be observed at m/z = 101. Common
fragmentation patterns for secondary amines include alpha-cleavage, resulting in the loss of an
alkyl radical. For N-Ethyl-n-butylamine, this would lead to prominent peaks at m/z = 86 (loss
of a methyl radical) and m/z = 72 (loss of an ethyl radical).

Safety and Handling

N-Ethyl-n-butylamine is a flammable liquid and vapor.[2] It is also corrosive and can cause
severe skin burns and eye damage.[2] It is harmful if swallowed or inhaled.[2] Therefore, it
should be handled in a well-ventilated fume hood with appropriate personal protective
equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep
away from heat, sparks, and open flames. Store in a tightly closed container in a cool, dry, and
well-ventilated area.

Conclusion

N-Ethyl-n-butylamine is a valuable secondary amine with a well-defined set of chemical and
physical properties. Its synthesis is achievable through several established methods, and its
reactivity as a nucleophile and a base allows for its incorporation into a wide range of more
complex molecules. The information provided in this technical guide serves as a
comprehensive resource for researchers and scientists in the fields of chemistry and drug
development, facilitating the safe and effective use of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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